Geldanamycin-Biotin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

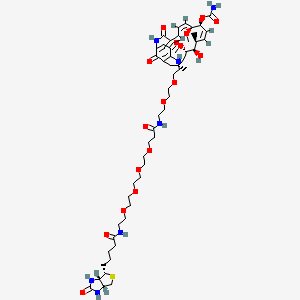

Geldanamycin-Biotin is a compound that combines geldanamycin, a benzoquinone ansamycin antitumor antibiotic, with biotin, a vitamin that is often used in biochemical assays. Geldanamycin is known for its ability to bind to Heat Shock Protein 90 (Hsp90), a chaperone protein involved in the activation of several families of eukaryotic protein kinases and nuclear hormone receptors . This binding inhibits the Hsp90-mediated conformational maturation/refolding reaction, leading to the degradation of Hsp90 substrates . The addition of biotin allows for the use of avidin-biotin technology to isolate and study geldanamycin-binding proteins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Geldanamycin-Biotin involves the chemical modification of geldanamycin to introduce a biotin moiety. This is typically achieved through a series of chemical reactions that include the activation of geldanamycin and the subsequent attachment of biotin . The product is soluble in methanol and DMSO but insoluble in water .

Industrial Production Methods

Industrial production of geldanamycin involves the fermentation of Streptomyces hygroscopicus, a bacterium known for producing this compound . Genetic engineering techniques, such as Red/ET recombination and gene complementation, have been employed to enhance the biosynthesis of geldanamycin and its analogs .

Analyse Chemischer Reaktionen

Types of Reactions

Geldanamycin undergoes various chemical reactions, including:

Oxidation: Geldanamycin can be oxidized to form different analogs.

Reduction: Reduction reactions can modify the quinone moiety of geldanamycin.

Substitution: Substitution reactions can introduce different functional groups to modify its activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents . The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound .

Major Products

The major products formed from these reactions include various geldanamycin analogs, such as 17-allylamino-17-demethoxygeldanamycin (17-AAG) and 17-(2-dimethylamino)ethylamino-17-demethoxygeldanamycin .

Wissenschaftliche Forschungsanwendungen

Geldanamycin-Biotin has a wide range of scientific research applications:

Wirkmechanismus

Geldanamycin-Biotin exerts its effects by binding to the ATP/ADP-binding pocket of Hsp90 . This binding inhibits the chaperone function of Hsp90, leading to the degradation of its client proteins, which include several oncogenic proteins such as v-Src, Bcr-Abl, p53, and ERBB2 . The inhibition of Hsp90 disrupts multiple signaling pathways involved in cell growth, survival, and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

17-AAG (17-allylamino-17-demethoxygeldanamycin): A less toxic analog of geldanamycin with similar Hsp90 inhibitory activity.

17-DMAG (17-dimethylaminoethylamino-17-demethoxygeldanamycin): Another geldanamycin analog with improved solubility and reduced toxicity.

Herbimycin A, B, and C: Closely related benzoquinone ansamycins with antitumoral activity.

Uniqueness

Geldanamycin-Biotin is unique due to its combination of geldanamycin’s potent Hsp90 inhibitory activity with biotin’s utility in biochemical assays. This combination allows for the specific isolation and study of Hsp90-binding proteins, making it a valuable tool in both research and therapeutic development .

Eigenschaften

Molekularformel |

C54H85N7O17S |

|---|---|

Molekulargewicht |

1136.4 g/mol |

IUPAC-Name |

[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-19-[2-[2-[2-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]ethylamino]-13-hydroxy-8,14-dimethoxy-4,12,16-trimethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |

InChI |

InChI=1S/C54H85N7O17S/c1-35-31-38-48(41(62)33-39(51(38)66)59-52(67)37(3)9-8-10-42(70-4)43(78-53(55)68)14-13-36(2)50(65)44(32-35)71-5)58-18-22-75-25-24-73-21-17-57-47(64)15-19-72-23-27-76-29-30-77-28-26-74-20-16-56-46(63)12-7-6-11-45-49-40(34-79-45)60-54(69)61-49/h8-10,13-14,33,35-36,40,42-45,49-50,58,65H,6-7,11-12,15-32,34H2,1-5H3,(H2,55,68)(H,56,63)(H,57,64)(H,59,67)(H2,60,61,69)/b10-8-,14-13-,37-9-/t35-,36+,40+,42+,43+,44+,45+,49+,50-/m1/s1 |

InChI-Schlüssel |

FCOFNJAJLZRONU-LKPJZEOVSA-N |

Isomerische SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C\[C@@H]([C@H](/C=C\C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCOCCOCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)\C)OC)OC(=O)N)C)O)OC |

Kanonische SMILES |

CC1CC(C(C(C=CC(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCOCCOCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)C)OC)OC(=O)N)C)O)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,7,14,19-Tetrakis(dodecyloxy)hexabenzo[a,d,g,j,m,p]coronene](/img/structure/B12842218.png)

![Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine](/img/structure/B12842235.png)

![(2S,3S,4S,5R,6R)-6-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12842248.png)

![7-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12842253.png)

![azanium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl naphthalen-1-yl phosphate](/img/structure/B12842263.png)

![4,4-Difluoro-5,5-dimethyl-7-(quinolin-3-yl)-4,5-dihydrothieno[2,3-c]pyridine](/img/structure/B12842271.png)